2,2,4,7-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,7-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE is a synthetic organic compound. It belongs to the class of dihydroquinolines, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted anilines and ketones.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with a ketone in the presence of an acid catalyst to form the quinoline core.
Sulfonylation: The quinoline core is then subjected to sulfonylation using a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide to achieve the desired tetramethyl substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation, sulfonylation, and methylation reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4,7-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into dihydroquinoline derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation Products: Quinoline derivatives with various functional groups.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Compounds with different functional groups replacing the sulfonyl group.
Scientific Research Applications
2,2,4,7-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 2,2,4,7-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4,7-Tetramethyl-1,2-dihydroquinoline: Lacks the sulfonyl group but shares the quinoline core.
4-Methylbenzenesulfonyl-1,2-dihydroquinoline: Contains the sulfonyl group but lacks the tetramethyl substitution.
Uniqueness
2,2,4,7-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE is unique due to its specific combination of tetramethyl and sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,2,4,7-tetramethyl-1-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-14-6-9-17(10-7-14)24(22,23)21-19-12-15(2)8-11-18(19)16(3)13-20(21,4)5/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEDXUCTNRSAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)C)C(=CC2(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.